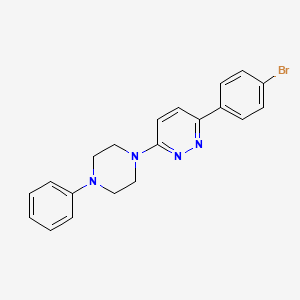![molecular formula C21H25NO5 B6028414 (3,4-dimethoxyphenyl){1-[3-(2-furyl)propanoyl]-3-piperidinyl}methanone](/img/structure/B6028414.png)
(3,4-dimethoxyphenyl){1-[3-(2-furyl)propanoyl]-3-piperidinyl}methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-dimethoxyphenyl){1-[3-(2-furyl)propanoyl]-3-piperidinyl}methanone, also known as Furanopropionyl-fentanyl (Fu-F), is a synthetic opioid drug that has gained popularity in recent years due to its potent analgesic effects. Fu-F is a derivative of fentanyl, a highly potent synthetic opioid that is used for the treatment of severe pain. Fu-F has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and potential future directions have been explored through scientific research.
Mechanism of Action
Fu-F acts on the mu-opioid receptor, which is a G protein-coupled receptor that is responsible for mediating the analgesic effects of opioids. Fu-F binds to the mu-opioid receptor with high affinity, resulting in the activation of G proteins and the inhibition of adenylate cyclase activity. This leads to a decrease in the production of cyclic AMP, which is responsible for the transmission of pain signals. The result is a reduction in pain perception and an increase in pain tolerance.
Biochemical and Physiological Effects:
Fu-F has been shown to have potent analgesic effects, with a higher potency compared to fentanyl. It has also been shown to have a lower risk of respiratory depression compared to fentanyl. Fu-F has been shown to have a short duration of action, with a half-life of approximately 2 hours. It is metabolized in the liver and excreted in the urine.
Advantages and Limitations for Lab Experiments
Fu-F has several advantages for use in lab experiments, including its high potency and affinity for the mu-opioid receptor. It also has a lower risk of respiratory depression compared to fentanyl, which is a major concern with the use of opioids. However, Fu-F has a short duration of action and may not be suitable for experiments that require longer exposure times. It is also important to note that Fu-F is a controlled substance and must be handled with care.
Future Directions
There are several potential future directions for the study of Fu-F. One area of interest is the development of Fu-F analogs with improved pharmacokinetic and pharmacodynamic properties. Another area of interest is the use of Fu-F in combination with other drugs for the treatment of pain and opioid addiction. Additionally, the potential use of Fu-F in the treatment of other conditions, such as depression and anxiety, is an area of ongoing research.
Synthesis Methods
Fu-F can be synthesized using various methods, including the reaction of 3,4-dimethoxybenzaldehyde with 3-(2-furyl)propanoyl chloride in the presence of triethylamine to form 3-(2-furyl)propanoyl-3,4-dimethoxybenzaldehyde. This intermediate is then reacted with piperidine and acetic anhydride to form Fu-F. Other methods of synthesis include the reaction of 3,4-dimethoxybenzaldehyde with 3-(2-furyl)propanoic acid to form 3-(2-furyl)propanoyl-3,4-dimethoxybenzaldehyde, which is then reacted with piperidine and acetic anhydride to form Fu-F.
Scientific Research Applications
Fu-F has been studied for its potential use as an analgesic in the treatment of severe pain. It has also been explored for its potential use in the treatment of opioid addiction. Fu-F has been shown to have a high affinity for the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. Studies have also shown that Fu-F has a lower risk of respiratory depression compared to fentanyl, which is a major concern with the use of opioids.
properties
IUPAC Name |
1-[3-(3,4-dimethoxybenzoyl)piperidin-1-yl]-3-(furan-2-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5/c1-25-18-9-7-15(13-19(18)26-2)21(24)16-5-3-11-22(14-16)20(23)10-8-17-6-4-12-27-17/h4,6-7,9,12-13,16H,3,5,8,10-11,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDNFQVXJJUIQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2CCCN(C2)C(=O)CCC3=CC=CO3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-isobutyl-N-methyl-3-piperidinamine](/img/structure/B6028331.png)
![N-[(3-ethylisoxazol-5-yl)methyl]-3-(4-hydroxyphenyl)-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6028337.png)
![3-[(cycloheptylamino)methyl]-1-(3,4-difluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6028345.png)
![3-({[4-(1-adamantyl)phenyl]amino}sulfonyl)-N-(4-bromophenyl)-4-methylbenzamide](/img/structure/B6028348.png)
![2-{4-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-1-methyl-2-piperazinyl}ethanol](/img/structure/B6028355.png)
![N-phenyl-1-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinamine](/img/structure/B6028368.png)
![N,N-diethyl-2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6028380.png)
![4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-8-methyl-2-phenylquinoline](/img/structure/B6028386.png)
![1-{[7-[chloro(difluoro)methyl]-5-(2-furyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B6028391.png)
![2-{[5-(2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B6028408.png)

![5-(4-ethoxyphenyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6028418.png)
![4-(1-cyclopentyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)benzonitrile](/img/structure/B6028422.png)
![1,4-dimethyl-6-{[2-(4-methylphenyl)-1-pyrrolidinyl]sulfonyl}-1,4-dihydro-2,3-quinoxalinedione](/img/structure/B6028435.png)